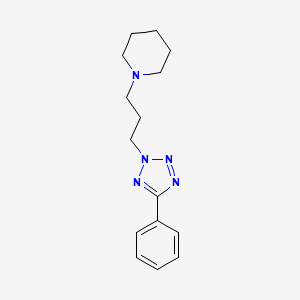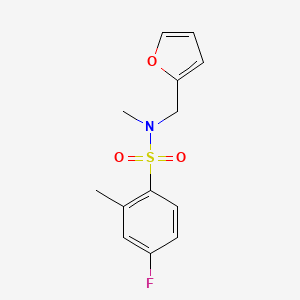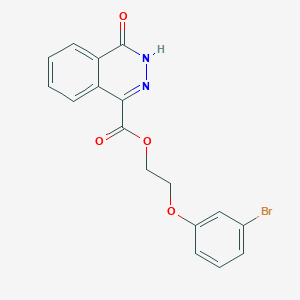
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, also known as AMPSA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. AMPSA is a sulfonamide derivative that has shown promising results in biological studies.
作用机制
The mechanism of action of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is not fully understood. However, it has been suggested that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide may inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. It has also been suggested that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide may interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide exhibits antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells. In addition, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been shown to have low toxicity in vivo.
实验室实验的优点和局限性
One of the advantages of using N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide in lab experiments is its low toxicity. This allows for higher concentrations of the compound to be used without causing harm to the test subjects. However, one of the limitations of using N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a herbicide in agriculture. Additionally, further studies can be conducted to better understand the mechanism of action of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide and to improve its solubility in water.
Conclusion:
In conclusion, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is a sulfonamide derivative that has shown promising results in scientific research. Its potential applications in medicine, agriculture, and materials science make it a compound of interest for further study. The synthesis method of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成方法
The synthesis of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide involves the reaction of 3-acetamidophenylamine with 4-methoxybenzenethiol in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography. The yield of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide obtained through this method is approximately 60%.
科学研究应用
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been shown to exhibit antibacterial and antifungal activities. It has also been studied for its potential use as an anticancer agent. In agriculture, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential use as a herbicide. In materials science, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential applications in organic electronics.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)18-13-4-3-5-14(10-13)19-17(21)11-23-16-8-6-15(22-2)7-9-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWRRYUPQFKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)


![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)